molecular formula C11H16N2O2 B1385977 N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide CAS No. 1042813-69-3

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide

Cat. No.: B1385977
CAS No.: 1042813-69-3
M. Wt: 208.26 g/mol
InChI Key: KIHQHCIBUZBSIY-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and an ethoxyacetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide typically involves the acylation of 3-amino-4-methylphenylamine with ethoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of microreactors also enhances the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxyacetamide group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(3-Amino-4-methylphenyl)acetamide
  • N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Uniqueness

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-9-5-4-8(2)10(12)6-9/h4-6H,3,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQHCIBUZBSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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